molecular formula C18H16BrNO B5847436 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde

1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde

Cat. No.: B5847436
M. Wt: 342.2 g/mol
InChI Key: MHZKINRGZNODFC-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzyl bromide with 7-ethylindole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromobenzyl boronic acid is reacted with 7-ethylindole-3-carbaldehyde in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carboxylic acid.

    Reduction: 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It is used in the study of indole-based biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromobenzyl group can enhance binding affinity to certain targets, while the indole ring can participate in π-π interactions and hydrogen bonding. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

    1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(4-methylbenzyl)-7-ethyl-1H-indole-3-carbaldehyde:

    1-(4-bromobenzyl)-1H-indole-3-carbaldehyde: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-7-ethylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO/c1-2-14-4-3-5-17-15(12-21)11-20(18(14)17)10-13-6-8-16(19)9-7-13/h3-9,11-12H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZKINRGZNODFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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